![molecular formula C17H17NO B2431270 4-(4-Tert-butylphenoxy)benzonitrile CAS No. 74448-91-2](/img/structure/B2431270.png)
4-(4-Tert-butylphenoxy)benzonitrile
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Overview
Description
4-(4-Tert-butylphenoxy)benzonitrile is an organic compound that belongs to the family of nitriles. It has a CAS Number of 74448-91-2 and a molecular weight of 251.33 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(4-Tert-butylphenoxy)benzonitrile is 1S/C17H17NO/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11H,1-3H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Flame Retardants and Polymers
4-(4-tert-butylphenoxy)benzonitrile is commonly used as a flame retardant in plastics and polymers. Its incorporation into materials helps reduce the risk of fire propagation. Researchers explore its effectiveness in various polymer matrices, such as polycarbonate plastics and epoxy resins .
Pharmaceutical Research
Researchers investigate the potential pharmacological properties of 4-(4-tert-butylphenoxy)benzonitrile. Although not a drug itself, it serves as a scaffold for designing novel compounds. Scientists modify its structure to create ligands targeting specific receptors, such as monoamine oxidase B (MAO B) and histamine H3 receptors (H3R). These dual-target ligands may have positive effects on dopamine regulation and could be relevant in Parkinson’s disease research .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary targets of 4-(4-Tert-butylphenoxy)benzonitrile are the Histamine H3 Receptor (H3R) and Monoamine Oxidase B (MAO B) . These targets play crucial roles in the regulation of neurotransmitters in the brain. H3R is involved in the release and synthesis of histamine and other neurotransmitters, while MAO B is responsible for the breakdown of dopamine .
Mode of Action
4-(4-Tert-butylphenoxy)benzonitrile acts as an antagonist at the H3R and an inhibitor of MAO B . As an H3R antagonist, it blocks the action of histamine at the H3 receptor, potentially enhancing the release of neurotransmitters. As an MAO B inhibitor, it prevents the breakdown of dopamine, thereby increasing its availability .
Biochemical Pathways
The compound’s action on H3R and MAO B affects the dopaminergic pathways in the brain . By blocking H3R and inhibiting MAO B, it can increase the levels of dopamine, a neurotransmitter that plays a key role in reward, motivation, and motor control .
properties
IUPAC Name |
4-(4-tert-butylphenoxy)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-17(2,3)14-6-10-16(11-7-14)19-15-8-4-13(12-18)5-9-15/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBRKCMNFNKTLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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